molecular formula C16H12FNO2 B15064590 (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone CAS No. 820234-23-9

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B15064590
CAS No.: 820234-23-9
M. Wt: 269.27 g/mol
InChI Key: NHBXRXXPFAKVLN-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone is a synthetic indole-based compound supplied for research purposes. This methanone derivative belongs to a class of nitrogen-containing heterocycles that are ubiquitous in bioactive molecules and pharmaceutical compounds . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to bind with high affinity to multiple receptors . The molecular structure incorporates key features common in drug discovery: a methoxy group, which can act as both a strong electron-donating group and a steric hindrance factor in electrophilic aromatic substitution reactions, and a fluoro substituent, a common bioisostere used to modulate electronic properties, lipophilicity, and metabolic stability . Researchers can utilize this compound as a chemical intermediate or as a core scaffold for developing novel bioactive molecules. Its structure is amenable to further synthetic modification, making it a valuable building block for creating libraries of compounds targeting various biological pathways. Indole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, including potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents, as well as serving as cannabinoid receptor modulators . This product is intended for laboratory research use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

820234-23-9

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

(5-fluoroindol-1-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C16H12FNO2/c1-20-15-5-3-2-4-13(15)16(19)18-9-8-11-10-12(17)6-7-14(11)18/h2-10H,1H3

InChI Key

NHBXRXXPFAKVLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C=CC3=C2C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindole and 2-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 5-fluoroindole undergoes nucleophilic attack on the carbonyl carbon of 2-methoxybenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to promote the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Position Variations in the Methoxyphenyl Group

The position of the methoxy group on the phenyl ring significantly impacts biological activity. For example:

  • (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (RCS-4 2-methoxy isomer) exhibits distinct cannabimimetic activity compared to its 3- and 4-methoxy isomers. In vitro studies show that the 2-methoxy isomer has lower CB1 receptor affinity than the 4-methoxy isomer (RCS-4), highlighting the importance of para-substitution for optimal receptor interaction .
  • (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (RCS-4) is a well-studied SCRA with high affinity for cannabinoid receptors, demonstrating that para-methoxy substitution enhances receptor binding compared to ortho- or meta-substitution .

Table 1: Impact of Methoxy Position on Receptor Affinity

Compound Methoxy Position CB1 Receptor Affinity (Ki, nM) Source
RCS-4 (4-methoxy) 4 16 ± 2
RCS-4 2-methoxy isomer 2 89 ± 11
(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone 2 Not reported

Halogen Substitution on the Indole Ring

Halogenation at the 5-position of the indole ring influences metabolic stability and lipophilicity:

  • (5-Bromo-1H-indol-1-yl)(2-methoxyphenyl)methanone (Compound 1G) shares structural similarity with the target compound but replaces fluorine with bromine. Bromine’s larger atomic radius increases molecular weight (MW = 373.47 vs. 295.31 for the fluoro analogue) and may reduce metabolic clearance due to steric hindrance .
  • AM-694 (1-[(5-Fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone) features a fluorine atom on the pentyl chain rather than the indole ring. Its metabolites include defluorinated products, suggesting that fluorine positioning affects metabolic pathways .

Table 2: Halogen Substitution Effects

Compound Halogen Position Molecular Weight Key Metabolites
This compound Indole C5 295.31 Not characterized
5-Bromo analogue (1G) Indole C5 373.47 Not reported
AM-694 Pentyl chain 422.27 Hydrolytic defluorination

N-Alkyl Chain Modifications

The length and substitution of the N-alkyl chain modulate pharmacokinetic properties:

  • (1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthyl)methanone (AM-2201) incorporates a fluoropentyl chain, enhancing lipid solubility and CB1 affinity compared to non-fluorinated analogues. This modification delays metabolic degradation, prolonging psychoactive effects .

Structural Analogues with Therapeutic Potential

  • [4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl][7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]methanone is a tryptase inhibitor with a complex substitution pattern. Its 2-methoxyethyl group and trifluoromethoxy substituent highlight how bulkier groups can be tolerated in non-cannabinoid therapeutic contexts .

Biological Activity

(5-Fluoro-1H-indol-1-yl)(2-methoxyphenyl)methanone, also known as a synthetic indole derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article discusses its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H12FNO2
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 820234-23-9
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoroindole with 2-methoxybenzoyl chloride in the presence of a base like triethylamine. The reaction is generally performed under reflux conditions in an organic solvent such as dichloromethane, followed by purification through column chromatography .

Anticancer Properties

Recent studies indicate that indole derivatives, including this compound, possess significant anticancer activity. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line IC50 Value (µM)
Lung CancerA54912.5
Breast CancerMDA-MB-2318.3
Colorectal CancerHCT11610.0

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways .

Antiviral and Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral and antimicrobial effects. Preliminary studies indicate that it shows promise against certain viral strains and bacterial infections, although further research is required to fully elucidate these effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an agonist or antagonist at various receptors, modulating cellular signaling pathways involved in cancer progression and immune responses. For instance, it has been suggested that the compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to induce apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

In another investigation, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

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